molecular formula C10H16N2O B046624 Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- CAS No. 72799-31-6

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-

Cat. No. B046624
CAS RN: 72799-31-6
M. Wt: 180.25 g/mol
InChI Key: SAEYDGYNWKBIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-, is a derivative of the pyrimidine family of molecules, which are a class of heterocyclic aromatic compounds that contain four nitrogen atoms in a six-membered ring. Pyrimidines are important in biochemistry and have been studied extensively for their medicinal properties. This particular pyrimidine is of interest due to its potential use in the synthesis of various pharmaceuticals and its ability to interact with enzymes and other proteins in the body.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives are synthesized using various chemical reactions that offer a wide range of applications due to their unique structural features. For instance, the synthesis of novel 6-substituted pyrimidines and pyrimido[5,4-d]pyrimidines from specific precursors highlights the versatility of pyrimidine chemistry in creating compounds with potential utility in medicinal chemistry and material science (Al‐Azmi, 2005). Another study focused on the structural parameters and nonlinear optical properties of thiopyrimidine derivatives, suggesting their applicability in nonlinear optics and electronic materials due to their promising electronic and optical properties (Hussain et al., 2020).

Biological Activities

Pyrimidine derivatives exhibit a range of biological activities, including antiviral, antimicrobial, and potential therapeutic applications. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated marked inhibition of retrovirus replication, showing potential as antiretroviral agents with applications in treating viral infections (Hocková et al., 2003). Additionally, pyrimidine compounds have been explored for their anti-inflammatory and analgesic properties, further emphasizing their medicinal chemistry applications (Muralidharan et al., 2019).

Mechanism of Action

While the specific mechanism of action for “Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-” is not mentioned in the search results, pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

properties

IUPAC Name

4-ethoxy-6-methyl-2-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEYDGYNWKBIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223118
Record name Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72799-31-6
Record name Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072799316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.